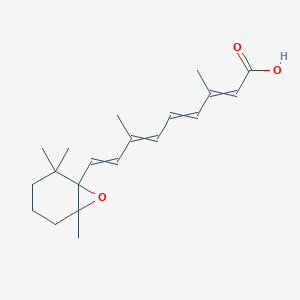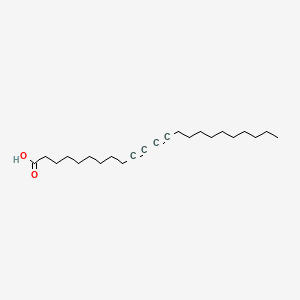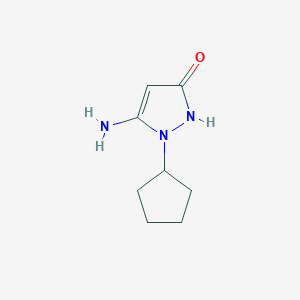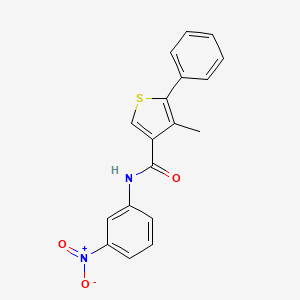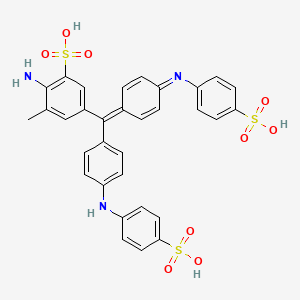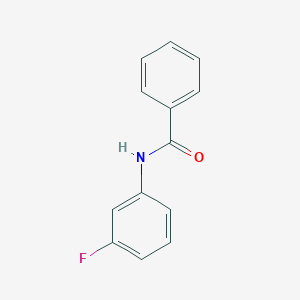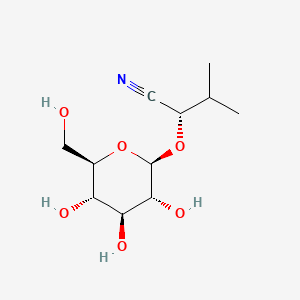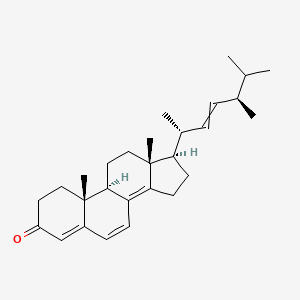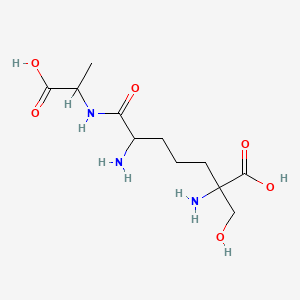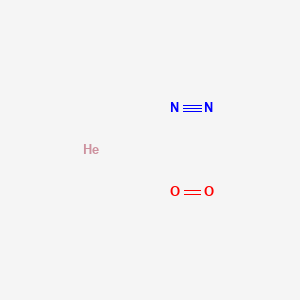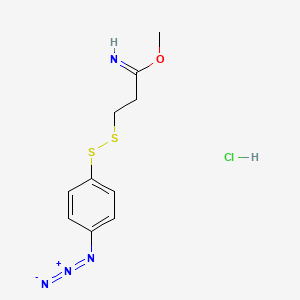
Aptpi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aptpi is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a dithiapentanimidate moiety. The presence of both azide and dithiapentanimidate groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aptpi typically involves multi-step organic reactions. One common method starts with the preparation of 4-azidophenyl derivatives, which are then subjected to further reactions to introduce the dithiapentanimidate group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc triflate (Zn(OTf)2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aptpi undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Aptpi has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound’s azide group allows for bioorthogonal labeling and imaging of biomolecules in living cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Aptpi involves its ability to undergo click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and selective formation of triazole rings, which can be used to link various molecular entities. The azide group acts as a reactive site, enabling the compound to interact with alkyne-functionalized molecules, leading to the formation of stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar reactivity due to the presence of sulfur and nitrogen atoms.
Triazoles: Compounds like 1,2,3-triazole share the azide functionality and are used in similar click chemistry applications.
Thiazolidines: These compounds have a five-membered ring structure with sulfur and nitrogen atoms, similar to the dithiapentanimidate moiety
Uniqueness
Aptpi is unique due to the combination of its azide and dithiapentanimidate groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo click reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial settings.
Eigenschaften
CAS-Nummer |
75221-90-8 |
|---|---|
Molekularformel |
C10H13ClN4OS2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate;hydrochloride |
InChI |
InChI=1S/C10H12N4OS2.ClH/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12;/h2-5,11H,6-7H2,1H3;1H |
InChI-Schlüssel |
WEDQPDUHMYSKDX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Kanonische SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonyme |
APTPI methyl-5-(4-azidophenyl)-4,5-dithiapentanimidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)
